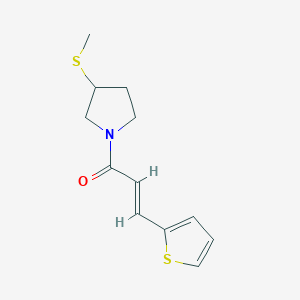

(E)-1-(3-(methylthio)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Description

(E)-1-(3-(methylthio)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is an organic compound that features a pyrrolidine ring, a thiophene ring, and a propenone group

Properties

IUPAC Name |

(E)-1-(3-methylsulfanylpyrrolidin-1-yl)-3-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NOS2/c1-15-11-6-7-13(9-11)12(14)5-4-10-3-2-8-16-10/h2-5,8,11H,6-7,9H2,1H3/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMTZXYNMXMBZCA-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CCN(C1)C(=O)C=CC2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1CCN(C1)C(=O)/C=C/C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-(methylthio)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a methylthiol reagent.

Formation of the Propenone Group: The propenone group can be formed through an aldol condensation reaction involving an aldehyde and a ketone.

Coupling with the Thiophene Ring: The final step involves coupling the thiophene ring with the propenone group through a cross-coupling reaction such as the Heck reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-(methylthio)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the propenone group to a saturated ketone or alcohol.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Saturated ketones or alcohols.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a bioactive compound in drug discovery.

Medicine: Investigation of its pharmacological properties for therapeutic applications.

Industry: Use in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-1-(3-(methylthio)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one would depend on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

(E)-1-(3-(methylthio)pyrrolidin-1-yl)-3-(phenyl)prop-2-en-1-one: Similar structure but with a phenyl ring instead of a thiophene ring.

(E)-1-(3-(methylthio)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in (E)-1-(3-(methylthio)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one imparts unique electronic properties, making it distinct from its analogs with phenyl or furan rings

Biological Activity

(E)-1-(3-(methylthio)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, with the CAS number 1798394-86-1, is a compound of interest due to its potential biological activities. This article presents a detailed overview of its biological properties, including molecular interactions, pharmacological effects, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 253.4 g/mol. The structure consists of a pyrrolidine ring substituted with a methylthio group and an α,β-unsaturated carbonyl moiety that is conjugated with a thiophene ring.

| Property | Value |

|---|---|

| CAS Number | 1798394-86-1 |

| Molecular Formula | C12H15NOS2 |

| Molecular Weight | 253.4 g/mol |

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Molecular docking studies suggest that the compound can act as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission in the central nervous system. The carbonyl group in the structure is believed to participate in hydrogen bonding with specific amino acids in the active site of AChE, enhancing its inhibitory effect .

Antimicrobial Activity

A series of studies have evaluated the antimicrobial properties of compounds similar to this compound. For instance, derivatives have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

Antitumor Activity

Research indicates that related compounds exhibit selective cytotoxicity against cancer cell lines. The mechanism involves the inhibition of thioredoxin reductase (TrxR), an enzyme implicated in cancer progression. Compounds that share structural features with this compound have demonstrated promising antitumor effects through this pathway .

Case Studies and Experimental Data

Several experimental studies have been conducted to assess the biological activity of this compound and its analogs:

Study on AChE Inhibition

In vitro assays revealed that compounds structurally related to this compound exhibited varying degrees of AChE inhibition. The binding affinity was correlated with the presence of specific substituents on the aromatic rings, highlighting the importance of structural modifications for enhancing biological activity .

Antimicrobial Testing

In antimicrobial assays, derivatives were tested against multiple pathogens using disk diffusion methods. Results indicated that certain modifications led to increased potency against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.62 µg/mL to higher values depending on the specific structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.